Benzo[d]isothiazol-6-amine
Overview
Description
Benzo[d]isothiazol-6-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .
Mode of Action
The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .
Biochemical Pathways
The MEP pathway, which is affected by this compound, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, this compound disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .
Pharmacokinetics
vivax IspD , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The inhibition of the IspD enzyme by this compound prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.
Biochemical Analysis
Biochemical Properties
Benzo[d]isothiazol-6-amine has been identified as a potent and selective agonist of the human Transient Receptor Potential cation channel subfamily M member 5 (TRPM5) . This interaction suggests that this compound plays a significant role in biochemical reactions involving TRPM5, which is known to be involved in taste perception and insulin secretion .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with TRPM5. By acting as an agonist for this receptor, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPM5, thereby activating this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-6-amine typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method is the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . Another approach involves the base-promoted intramolecular C-S bond coupling cyclization in dioxane without any additional catalysts .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-6-amine undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs with halogenated derivatives, where nucleophiles replace halogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Phenyl iodonium bis(trifluoroacetate) (PIFA) under microwave conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]isothiazoles, which can be further functionalized for specific applications in medicinal and materials chemistry .
Scientific Research Applications
Benzo[d]isothiazol-6-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzo[d]isothiazol-6-amine can be compared with other similar compounds such as:
Benzo[d]thiazole: Contains a sulfur atom in place of the nitrogen atom in the isothiazole ring.
Benzo[d]oxazole: Contains an oxygen atom in place of the sulfur atom in the isothiazole ring.
Benzo[d]imidazole: Contains two nitrogen atoms in the ring structure.
The uniqueness of this compound lies in its specific combination of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,2-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKMYTWPTTZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593214 | |
Record name | 1,2-Benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97050-36-7 | |
Record name | 1,2-Benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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